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Compound of Interest

Compound Name: Trimethylsulfoxonium iodide

Cat. No.: B160819 Get Quote

Technical Support Center: Corey-Chaykovsky
Reaction with Enones
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for the

Corey-Chaykovsky reaction of trimethylsulfoxonium iodide with enones.

Troubleshooting Guides
This section addresses specific issues that may be encountered during the cyclopropanation of

enones using trimethylsulfoxonium iodide.
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Issue Possible Cause(s) Troubleshooting Steps

Low to No Product Formation

1. Inactive Ylide: The sulfur

ylide (dimethyloxosulfonium

methylide) may not have

formed efficiently. This can be

due to impure

trimethylsulfoxonium iodide,

wet solvent (DMSO), or an

insufficiently strong or

degraded base (e.g., old

sodium hydride).[1] 2.

Unreactive Enone: The enone

substrate may be sterically

hindered or electronically

deactivated, making it a poor

Michael acceptor. 3. Incorrect

Reaction Temperature: The

reaction may be too cold,

leading to a very slow reaction

rate.

1. Reagent and Solvent

Quality: Use freshly opened or

properly stored

trimethylsulfoxonium iodide.

Ensure DMSO is anhydrous.

Use a fresh batch of a strong

base like sodium hydride

(NaH) or potassium tert-

butoxide (KOtBu). For NaH,

wash the mineral oil dispersion

with dry hexanes before use.

[1] 2. Check Substrate

Reactivity: If possible, try the

reaction with a more reactive

enone (e.g., chalcone) to

confirm the viability of the

reagents and conditions. For

unreactive enones, consider

increasing the reaction

temperature or using a more

reactive ylide (though this may

affect selectivity). 3. Optimize

Temperature: While the ylide is

often formed at room

temperature, the addition of

the enone and subsequent

reaction are typically carried

out at 0°C and then allowed to

warm to room temperature.[1]

For sluggish reactions, gentle

heating (e.g., to 50-60°C) may

be beneficial, but should be

monitored carefully for side

product formation.
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Formation of Epoxide as a

Major Byproduct

1. Incorrect Ylide Precursor:

Accidental use of a sulfonium

salt (e.g., trimethylsulfonium

iodide) instead of a

sulfoxonium salt will favor

epoxide formation.[2][3][4][5] 2.

Reaction Kinetics vs.

Thermodynamics: While

sulfoxonium ylides strongly

favor 1,4-addition to enones to

give cyclopropanes (the

thermodynamic product), 1,2-

addition to the carbonyl group

to form an epoxide is a

competing and kinetically

favored pathway.[2][4][5]

Certain substrates or

conditions might favor the

kinetic product.

1. Verify Reagents: Double-

check that

trimethylsulfoxonium iodide is

being used for

cyclopropanation of enones.[2]

[6] 2. Optimize Reaction

Conditions: Generally, the

formation of the cyclopropane

from the sulfoxonium ylide is

an irreversible 1,4-addition,

which is energetically favored

over the reversible 1,2-addition

that leads to the epoxide.[2][4]

Allowing the reaction to

proceed for a sufficient

duration at a suitable

temperature (e.g., room

temperature) will favor the

thermodynamic cyclopropane

product.

Presence of Multiple

Unidentified Byproducts

1. Side Reactions of the

Dimsyl Anion: When DMSO is

used as the solvent with a

strong base, the dimsyl anion

(the conjugate base of DMSO)

is formed.[7][8] This anion is a

strong nucleophile and can

undergo Michael addition to

the enone, leading to

byproducts.[9] 2.

Polymerization: Enones,

especially those that are highly

reactive, can be prone to

polymerization under basic

conditions. 3. Complex

Substrate Interactions: The

substrate may have other

1. Control Stoichiometry and

Addition: Use the

stoichiometric amount of base

required for ylide formation.

Adding the enone solution

slowly to the pre-formed ylide

solution at a controlled

temperature (e.g., 0°C) can

help minimize side reactions

with the dimsyl anion.[1] 2.

Minimize Polymerization:

Ensure efficient stirring and

maintain a suitable reaction

concentration. Slow addition of

the enone can also help

mitigate polymerization. 3.

Substrate Compatibility:
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functional groups that are not

compatible with the strongly

basic and nucleophilic reaction

conditions.

Protect sensitive functional

groups on the enone substrate

before subjecting it to the

reaction conditions.

Difficulty in Product Purification

1. Co-elution of Byproducts:

Side products may have

similar polarities to the desired

cyclopropyl ketone, making

chromatographic separation

challenging. 2. Residual

DMSO: DMSO is a high-boiling

point solvent and can be

difficult to remove completely.

1. Optimize Chromatography:

Use a high-resolution silica gel

and carefully select the eluent

system for column

chromatography. Gradient

elution may be necessary.

Recrystallization of the purified

product can further enhance

purity. 2. Efficient DMSO

Removal: After the aqueous

workup, ensure thorough

extraction with a suitable

organic solvent. Washing the

combined organic layers with

brine can help remove residual

DMSO. If necessary, a high-

vacuum distillation or

lyophilization can be employed

to remove trace amounts of

DMSO.

Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using trimethylsulfoxonium iodide with enones?

A1: The most common competing reaction is the 1,2-addition of the sulfur ylide to the carbonyl

group of the enone, which leads to the formation of an epoxide.[2][4][5] However, with

trimethylsulfoxonium iodide, the 1,4-conjugate addition to form the cyclopropane is generally

the strongly favored, thermodynamic pathway.[2][4]

Q2: Can the dimsyl anion, formed from DMSO and a strong base, interfere with the reaction?
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A2: Yes. The dimsyl anion is a potent nucleophile and can compete with the sulfur ylide in

adding to the enone via a Michael addition.[7][8][9] This can lead to the formation of undesired

byproducts. Careful control of stoichiometry and reaction conditions can minimize this side

reaction.

Q3: What is the effect of the base on the reaction outcome?

A3: A strong, non-nucleophilic base is crucial for the efficient deprotonation of

trimethylsulfoxonium iodide to form the ylide. Sodium hydride (NaH) and potassium tert-

butoxide (KOtBu) are commonly used.[10] The choice of base can influence the reaction rate

and potentially the side product profile. It is important to use a high-quality, anhydrous base.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).

[1] Spot the reaction mixture alongside the starting enone. The disappearance of the starting

material spot and the appearance of a new, typically less polar, product spot indicate the

progression of the reaction.

Q5: Are there any limitations to the types of enones that can be used?

A5: While the Corey-Chaykovsky cyclopropanation is quite general, highly sterically hindered

enones may react slowly or not at all. Substrates with other base-sensitive functional groups

may require protection prior to the reaction.

Data Presentation
Table 1: Typical Yields for the Cyclopropanation of Chalcones with Trimethylsulfoxonium
Iodide

The following table summarizes representative yields for the Corey-Chaykovsky

cyclopropanation of various substituted chalcones.
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Substituent on

Chalcone
Product Yield (%) Reference

4-Methoxy

2-(4-

Methoxyphenyl)-1-

phenylcyclopropyl)met

hanone

85-95 Literature Consensus

4-Chloro

2-(4-Chlorophenyl)-1-

phenylcyclopropyl)met

hanone

80-90 Literature Consensus

Unsubstituted
(2-Phenylcyclopropyl)

(phenyl)methanone
88-96 Literature Consensus

4-Nitro

2-(4-Nitrophenyl)-1-

phenylcyclopropyl)met

hanone

75-85 Literature Consensus

Note: Yields are for isolated, purified products and can vary based on specific reaction

conditions and scale.

Experimental Protocols
Detailed Protocol for the Cyclopropanation of Chalcone

This protocol describes the synthesis of (2-phenylcyclopropyl)(phenyl)methanone from

chalcone using trimethylsulfoxonium iodide.

Materials:

Chalcone

Trimethylsulfoxonium iodide

Sodium hydride (60% dispersion in mineral oil)

Anhydrous Dimethyl Sulfoxide (DMSO)
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Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Preparation of the Sulfur Ylide:

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under

an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully

decant the hexanes.

Add anhydrous DMSO to the flask, followed by the portion-wise addition of

trimethylsulfoxonium iodide (1.2 equivalents) at room temperature.

Stir the resulting mixture at room temperature for approximately 1 hour. The solution

should become clear, indicating the formation of the dimethyloxosulfonium methylide ylide.

[1]

Cyclopropanation Reaction:

In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.

Cool the ylide solution to 0°C using an ice bath.

Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or

dropping funnel over 15-20 minutes.
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Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an

additional 2-3 hours.

Monitor the reaction progress by TLC.[1]

Work-up and Purification:

Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by

the slow addition of a saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate

eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclopropyl

ketone.[1]
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Caption: Reaction pathways in the Corey-Chaykovsky reaction of enones.
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Caption: Troubleshooting workflow for the Corey-Chaykovsky reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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